苯甲酸乙酯 4-(丙-2-炔酰胺基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

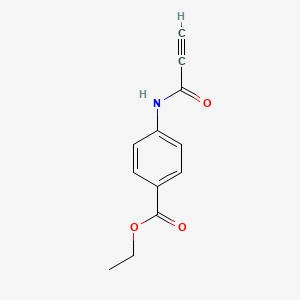

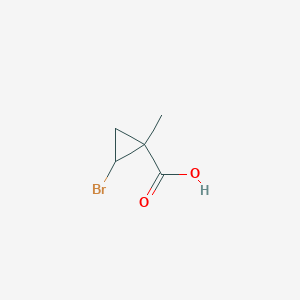

Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzoate compounds have been synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-(prop-2-ynylamino)benzoate was determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . Click chemistry is a strong and rapid method of chemical reaction, making it one of the most frequently used reactions in medicinal chemistry .Physical And Chemical Properties Analysis

Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 .科学研究应用

合成与抗血小板活性

合成了苯甲酸乙酯 4-(1-苄基-1H-吲唑-3-基)的衍生物并作为抗 PAR4 剂进行评估,用于潜在的抗血小板应用,展示了该化合物在药物化学中的作用。具体而言,苯甲酸乙酯 4-[1-(3-氯苄基)-1H-吲唑-3-基]因其对 PAR4 介导的血小板聚集的有效抑制作用而备受关注。本研究描述了结构修饰以增强抗血小板活性的重要性,强调了该化合物在开发新型抗血小板候选药物中的潜力 (Chen 等人,2008 年)。

杂芳类视黄酸的合成与药理学

对包括苯甲酸乙酯 (E)-对-[2-(4,4-二甲基硫代色满-6-基)增丙烯基]的研究揭示了它们在合成、结构和药理活性方面的见解。该研究通过红外、核磁共振和 X 射线衍射对它们的结构特征进行了全面分析,并评估了它们的生物活性与反式维甲酸的比较。这些发现有助于理解杂芳类视黄酸在治疗应用中的潜力 (Waugh 等人,1985 年)。

介电和热力学研究

对醇和烷基苯甲酸酯(包括苯甲酸乙酯)的二元混合物的介电和热力学性质的研究为分子相互作用提供了宝贵的见解。本研究重点介绍了介电参数与分子相互作用之间的相关性,从而更深入地了解液体混合物的行为 (Mohan 等人,2011 年)。

作用机制

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets at the molecular level. For instance, it may act as a nucleophile, forming bonds with electrophilic sites on target molecules . This interaction can lead to changes in the target’s structure and function .

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For example, if it interacts with enzymes, it could influence metabolic pathways .

Pharmacokinetics

Its bioavailability, which is influenced by these properties, is also unknown .

Result of Action

The molecular and cellular effects of Ethyl 4-(prop-2-ynamido)benzoate’s action would depend on its specific targets and mode of action. For instance, if it inhibits an enzyme, it could decrease the production of certain metabolites .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of Ethyl 4-(prop-2-ynamido)benzoate .

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust and release to the environment, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .

生化分析

Biochemical Properties

Benzoate compounds have been studied for their role as local anesthetics . They act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Molecular Mechanism

Benzoate compounds are known to bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Temporal Effects in Laboratory Settings

It is known that the compound is stable when stored in a refrigerator .

Metabolic Pathways

Benzoate metabolism in the human body has been studied . Benzoate is metabolized in the human gut microbiome, indicating food-derived metagenome evolution .

属性

IUPAC Name |

ethyl 4-(prop-2-ynoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPMCDKZJAREDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-Cyanopropan-2-yl-[[3-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2925774.png)

![N-[(4-methylphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![[2,2-Dichloro-3-[(2,4-dichlorobenzoyl)oxymethyl]cyclopropyl]methyl 2,4-dichlorobenzoate](/img/structure/B2925797.png)